(S)-2,2,2-Trifluoro-1-P-tolylethanamine
Description
The pursuit of novel molecular architectures with tailored properties has led synthetic chemists to increasingly explore the unique chemical space offered by fluorinated compounds. Within this domain, chiral amines bearing a trifluoromethyl group have emerged as powerful tools, and (S)-2,2,2-Trifluoro-1-P-tolylethanamine stands as a noteworthy example of this class.
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine, combined with its relatively small van der Waals radius, can influence molecular conformation, pKa, metabolic stability, and binding affinity to biological targets. nih.govwikipedia.org The trifluoromethyl (CF3) group, in particular, is a key motif in medicinal chemistry, often enhancing the efficacy and pharmacokinetic profiles of drug candidates. researchgate.net It can act as a bioisostere for other chemical groups, improving properties like membrane permeability and resistance to metabolic degradation. wikipedia.org Consequently, the development of synthetic methods to create fluorine-containing chiral centers is of paramount importance. nih.gov The stereochemical identity of a chiral molecule is crucial, as different enantiomers can exhibit vastly different biological activities. yale.edu This has driven significant research into asymmetric fluorination and the synthesis of enantiomerically pure fluorinated building blocks. nih.govtcichemicals.com
Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals and natural products. bldpharm.comsigmaaldrich.com They are integral components of many biologically active compounds and serve as indispensable tools in asymmetric synthesis. bldpharm.comsigmaaldrich.com Chiral amines can be employed as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they can be cleaved and recovered. wikipedia.orgmdpi.com Additionally, they function as chiral ligands for metal catalysts or as organocatalysts themselves, facilitating a wide range of enantioselective transformations. nih.govresearchgate.net The development of primary chiral amines is particularly valuable as they allow for direct synthesis pathways without the need for multi-step manipulations of N-substituted substrates. sigmaaldrich.com
The synthesis of α-chiral trifluoromethylated amines has been a topic of growing interest over the past few decades. wikipedia.org Early methods often relied on diastereoselective approaches using chiral auxiliaries. wikipedia.org However, the increasing demand for these structures has spurred the development of more efficient catalytic enantioselective methods. wikipedia.org Key strategies that have been developed include the asymmetric hydrogenation of trifluoromethyl imines using chiral metal complexes or organocatalysts, and the nucleophilic addition of various reagents to these imines. researchgate.net More recent innovations include the catalytic enantioselective isomerization of trifluoromethyl imines and biocatalytic strategies that offer sustainable and highly selective routes to these valuable compounds. mdpi.comnih.govnih.gov These advances have made a wider range of α-trifluoromethylated amines accessible for research and development. wikipedia.org
While broad research has focused on α-aryl trifluoromethylated amines, specific investigations into this compound are less documented in readily available literature. However, its structure suggests specific attributes and applications based on well-understood chemical principles and its similarity to extensively studied analogues like (S)-2,2,2-Trifluoro-1-phenylethanamine.
The defining feature of this molecule is the p-tolyl group, which consists of a benzene (B151609) ring substituted with a methyl group at the para position. Compared to an unsubstituted phenyl ring, the p-tolyl group imparts distinct electronic and steric properties. The methyl group is weakly electron-donating through an inductive effect, which can influence the reactivity of the aromatic ring and the basicity of the amine.
The primary utility of this compound lies in its role as a chiral building block or a chiral auxiliary. In these roles, the amine can be used to synthesize more complex, enantiomerically pure molecules, including active pharmaceutical ingredients. For instance, its structural motif is analogous to other chiral amines used in the synthesis of advanced materials and bioactive compounds. The synthesis of such amines often starts from the corresponding ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone, via asymmetric reduction or reductive amination.
The combination of the chiral center adjacent to a trifluoromethyl group and a p-tolyl ring makes it a valuable synthon for creating molecules with specific stereochemistry and tailored aromatic interactions. The trifluoromethyl group can enhance metabolic stability, while the tolyl group can engage in specific binding interactions within a biological target, such as a protein's active site.
Interactive Data Table: Properties of Related α-Trifluoromethylated Amines
Note: Specific experimental data for this compound is not extensively available in the cited literature. The data below is for closely related compounds and provides an expected range of properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| (S)-2,2,2-Trifluoro-1-phenylethanamine | C₈H₈F₃N | 175.15 | 164-166 | |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | C₉H₇F₃O | 188.15 | 185-187 |
Interactive Data Table: Asymmetric Synthesis Approaches for α-Trifluoromethylated Amines
| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |
| Catalytic Isomerization | Chiral Organic Catalyst (Cinchona Alkaloid derivative) | Trifluoromethyl imines | High enantioselectivity for both aryl and alkyl amines. | nih.gov |
| Biocatalytic N-H Insertion | Engineered Cytochrome c | Aryl amines and diazo reagents | Sustainable and highly enantioselective. | mdpi.comnih.gov |
| Ketimine Reduction | Chiral Metal or Organic Catalysts | Trifluoromethyl-substituted imines | Common strategy to access α-trifluoromethyl amines. | wikipedia.org |
| Stereospecific Isomerization | Organocatalyst (TBD) | α-Chiral allylic amines | Access to γ-trifluoromethylated amines with two stereocenters. |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPQTBRCSUZWOK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of S 2,2,2 Trifluoro 1 P Tolylethanamine As a Chiral Auxiliary and Building Block in Asymmetric Synthesis
Role of (S)-2,2,2-Trifluoro-1-P-tolylethanamine in the Enantioselective Synthesis of Advanced Chiral Architectures
The strategic incorporation of the (S)-2,2,2-trifluoro-1-p-tolylethylamine motif allows for the construction of sophisticated chiral molecules. This is primarily achieved by using it to form chiral imines, which then act as electrophiles in various carbon-carbon bond-forming reactions.
The synthesis of optically active trifluoromethyl-containing compounds is a significant challenge in synthetic chemistry. Derivatives of this compound serve as key precursors for creating chiral frameworks bearing a trifluoromethyl group. A prominent strategy involves the use of chiral N-sulfinyl imines derived from trifluoroacetaldehyde, which are closely related to imines that could be formed from the title amine. These sulfinylimines have been successfully employed in reactions that generate chiral α-trifluoromethylated amines, which are versatile building blocks for more complex molecules. nih.govnih.gov For instance, the catalytic asymmetric isomerization of trifluoromethyl imines has been developed as a potent method for accessing optically active trifluoromethylated amines. nih.gov This highlights the utility of the chiral trifluoroethylamine scaffold in building stereochemically defined carbon frameworks.
The formation of carbon-carbon bonds with control over stereochemistry is fundamental to asymmetric synthesis. Imines derived from chiral amines like this compound are effective electrophiles in reactions such as the Aldol (B89426), Michael, and Mannich reactions. nih.govnih.govresearchgate.net
Mannich-type Reactions: The asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds. nih.gov Research has demonstrated the utility of chiral N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine, an analogue of an imine derived from the title compound, in diastereoselective Mannich reactions. When reacted with nucleophiles like arylethynes, these imines yield chiral α-trifluoromethylated propargylamines. nih.gov The reaction conditions can be optimized to achieve good yields and moderate to good diastereoselectivities. nih.govnih.gov For example, using lithium hexamethyldisilazide (LiHMDS) as a base in dichloromethane (B109758) at -78 °C, a variety of arylethynes react to form the corresponding Mannich adducts. nih.gov The diastereomeric products can often be separated by column chromatography, providing access to enantiomerically pure compounds. nih.govnih.gov
| Entry | Arylethyne (2) Substituent | Yield (%) nih.gov | Diastereomeric Ratio (dr) nih.gov |
| 1 | 4-MeO | 87 | 68:32 |
| 2 | 4-t-Bu | 84 | 67:33 |
| 3 | 2-Me | 53 | 64:36 |
| 4 | 4-Cl | 55 | 64:36 |
| 5 | 4-Br | 41 | 63:37 |
Reaction conditions: Imine (1, 0.3 mmol), arylethyne (2, 0.39 mmol), LiHMDS (0.51 mmol), CH2Cl2 (3 mL), -78 °C, 2.5 h.
Furthermore, the choice of catalyst in Mannich additions of malonic acid derivatives to (SS)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine can control the stereochemical outcome, allowing for the stereodivergent synthesis of either (R)- or (S)-3-amino-4,4,4-trifluorobutanoic acid. nih.gov
Aldol and Michael Reactions: While specific examples employing imines of this compound in Aldol and Michael reactions are not extensively documented in the provided results, the general reactivity of chiral imine azaenolates suggests their potential in such transformations. ucl.ac.uk Chiral oxazolidinones, another class of auxiliaries, are widely used in highly stereoselective aldol reactions, demonstrating the power of auxiliary control in these C-C bond formations. williams.edunih.govscispace.com Similarly, the conjugate addition of nucleophiles in Michael reactions is a well-established method for creating chiral centers. nih.gov
Nitrogen-containing heterocycles are prevalent in natural products and pharmaceuticals. numberanalytics.com Asymmetric synthesis of these structures is therefore of great importance. Chiral auxiliaries and building blocks are instrumental in controlling the stereochemistry during the formation of heterocyclic rings. nih.gov For instance, chiral sulfinimines are versatile intermediates for the asymmetric synthesis of various heterocycles, including pyrrolidines and tetrahydroisoquinolines. williams.edu
The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through processes involving intramolecular aza-Michael reactions. sci-hub.se While not directly employing this compound, these syntheses showcase a strategy where a chiral amine-derived moiety could be used to construct complex, fluorine-containing heterocyclic systems. The development of a chiral Ph-dbfox/Zn(NTf2)2 catalytic system for the enantioselective Friedel–Crafts reaction between β-CF3 acrylates and pyrroles has led to the successful synthesis of chiral trifluoromethylated heliotridane, demonstrating a powerful catalytic approach to chiral trifluoromethylated heterocycles. rsc.org
Utilization of S 2,2,2 Trifluoro 1 P Tolylethanamine As a Chiral Ligand or Organocatalyst Precursor in Enantioselective Transformations
Metal-Catalyzed Asymmetric Reactions Using (S)-2,2,2-Trifluoro-1-P-tolylethanamine-Derived Ligands
Asymmetric Hydroamination and Hydroboration
The use of ligands derived from this compound for catalytic asymmetric hydroamination and hydroboration reactions is not documented in the reviewed scientific literature. While asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a powerful tool for synthesizing chiral amines, and is often catalyzed by complexes of rare-earth metals, palladium, or other transition metals with chiral ligands, no examples were found that utilize ligands synthesized from this compound. nih.govnih.gov Similarly, the field of asymmetric hydroboration, which installs both a boron and a hydrogen atom across a double bond enantioselectively, has seen the development of numerous chiral ligands for transition metals like cobalt and rhodium. nih.govacs.orgorganic-chemistry.orgmemphis.eduresearchgate.net However, none of these documented methods employ ligands derived from the specified chiral amine.
Organocatalytic Applications of this compound Derivatives
Derivatives of this compound have not been reported as organocatalysts in the specific applications of Brønsted acid/base catalysis, enamine and iminium ion catalysis, or hydrogen-bonding catalysis based on a thorough literature search. Organocatalysis represents a major branch of asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective reactions. nih.gov
No literature exists describing the derivatization of this compound to create chiral Brønsted acid or base catalysts. Chiral Brønsted acids, such as phosphoric acids, and Brønsted bases, often derived from cinchona alkaloids or other chiral amines, are widely used to activate substrates through proton transfer, enabling a vast number of asymmetric transformations. acs.orgnih.govnih.govfrontiersin.orgresearchgate.netacs.org However, the specific chiral amine has not been documented as a scaffold for such catalysts.
The use of organocatalysts derived from this compound for enamine or iminium ion catalysis is not reported in the scientific literature. This mode of catalysis, famously employing proline and its derivatives, involves the formation of transient enamine or iminium ion intermediates from carbonyl compounds and a chiral amine catalyst. This activation strategy is central to many powerful C-C bond-forming reactions. nih.govnih.govnobelprize.orgresearchgate.net Despite the structural similarity of the target compound to other primary and secondary amines used in this field, no studies have been found that specifically prepare and apply its derivatives as catalysts.
A review of the literature reveals no instances of this compound derivatives being used as hydrogen-bonding organocatalysts. This catalytic approach relies on the ability of a catalyst, often a thiourea, urea, or squaramide derivative, to activate an electrophile through non-covalent hydrogen bonds, thereby enabling enantioselective nucleophilic attack. acs.orgresearchgate.net While many chiral amines are used as the backbone for these catalysts, there is no evidence of this compound being utilized for this purpose.
Mechanistic Investigations and Theoretical Studies Pertaining to S 2,2,2 Trifluoro 1 P Tolylethanamine
Computational Chemistry Approaches to Understanding Stereoselectivity in Reactions Involving (S)-2,2,2-Trifluoro-1-P-tolylethanamine
Computational chemistry serves as a powerful tool for dissecting the intricate factors that control stereochemical outcomes. For chiral amines like this compound, these methods can model reaction pathways and rationalize the preference for one enantiomer over another.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and energetics of molecules. researchgate.net In the context of reactions involving this compound, DFT calculations are instrumental in mapping the potential energy surface of a given transformation. This allows for the identification of intermediates and transition states, providing a step-by-step picture of the reaction mechanism.
For instance, in asymmetric syntheses where derivatives of trifluoromethylated amines are used, DFT can be employed to model the formation of intermediate complexes. nih.gov By calculating the energies of various possible intermediates, researchers can predict which reaction pathway is the most energetically favorable. nih.gov For example, studies on the enantioselective deprotonation of substrates using a chiral lithium amide base often use DFT to compare the energies of diastereomeric intermediate complexes that lead to the abstraction of a pro-R or pro-S hydrogen. nih.gov The lowest-energy intermediate complex is typically the one that dictates the major product formed. nih.gov Such calculations often utilize functionals like B3LYP in combination with basis sets like 6-31G* to achieve a balance between accuracy and computational cost. nih.gov
The enantioselectivity of a chiral catalyst or auxiliary is determined by the difference in the activation energies (ΔG‡) of the diastereomeric transition states leading to the two possible enantiomeric products. Transition state modeling aims to locate these transient structures on the potential energy surface and calculate their energies.
Methods such as the synchronous transit-guided quasi-Newton (STQN) method are used to find the precise geometry of transition states. nih.gov Once located, the relative energies of the competing transition states can be calculated with high accuracy using DFT. A lower activation energy for the transition state leading to the (S)-product compared to the one leading to the (R)-product would explain the experimentally observed enantiomeric excess.
Computational studies on photocatalytic asymmetric syntheses have successfully used DFT to build stereochemical models. These models often reveal that specific non-covalent interactions, such as intramolecular hydrogen bonds, can rigidify the transition state, enhancing the transfer of chirality and leading to high enantioselectivity. acs.org By analyzing the transition state geometries, researchers can pinpoint the specific steric and electronic interactions responsible for the energy difference and, therefore, the chiral induction.
The three-dimensional structure of this compound and its complexes is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis involves identifying the stable (low-energy) conformers and understanding the energy barriers between them.
When this amine is used as a chiral resolving agent, it forms diastereomeric salts with a racemic acid. The efficiency of the resolution depends on the difference in thermodynamic stability between the two diastereomeric salts, which is often reflected in their lattice energies and solubility. researchgate.netnih.gov Computational studies can predict the crystal structures and calculate these lattice energies. researchgate.netnih.gov These calculations require a thorough exploration of the conformational space of the amine cation and the acid anion to find how they pack most efficiently. The final predicted crystal structure's stability is a combination of the intermolecular interaction energies within the lattice and the conformational energies of the individual ions. nih.gov
Elucidation of Chiral Recognition Mechanisms in this compound-Based Systems
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral compound. For this compound, this is the fundamental principle behind its use as a chiral resolving agent. The specificity of this interaction is governed by a combination of well-defined, three-dimensional intermolecular forces.
The formation of a stable diastereomeric complex between the chiral amine and a substrate is a result of a network of non-covalent interactions. When the amine is protonated to its ammonium (B1175870) form, it becomes an excellent hydrogen bond donor.
Hydrogen Bonding : The three protons on the -NH3+ group can form strong, directional hydrogen bonds with hydrogen bond acceptors on the substrate, such as the oxygen atoms of a carboxylate group. nih.gov These N-H···O interactions are a primary driver for complex formation and are crucial for locking the substrate into a specific orientation relative to the chiral amine. nih.gov
CH-π Interactions : These are weaker interactions where a C-H bond acts as a weak donor to a π-system (an aromatic ring). The methyl group (p-tolyl) or the benzylic C-H of the amine can interact with an aromatic ring on the substrate molecule.
π-π Stacking : The tolyl ring of the amine can engage in π-π stacking interactions with an aromatic moiety on the substrate. These interactions contribute significantly to the stability of the complex, particularly when the aromatic rings are electron-rich and electron-poor, leading to favorable quadrupole-quadrupole interactions.
The precise geometry and combination of these interactions differ between the two diastereomeric complexes (e.g., (S)-amine with (R)-acid versus (S)-amine with (S)-acid). DFT calculations on such complexes can quantify the strength of these individual interactions and explain why one diastereomer is more stable than the other, leading to successful chiral recognition. nih.gov
| Interaction Type | Donor Group (on Amine) | Acceptor Group (on Substrate) | Typical Energy (kcal/mol) | Geometric Characteristic |
|---|---|---|---|---|
| Hydrogen Bond | Ammonium (-NH₃⁺) | Carboxylate (-COO⁻), Carbonyl (C=O) | ~5-10 | Highly directional, N-H···O angle ~170-180° |
| π-π Stacking | Tolyl Ring | Aromatic Ring | ~1-3 | Face-to-face or offset stacking of rings |
| CH-π Interaction | Tolyl C-H, Methyl C-H | Aromatic Ring | ~0.5-2 | Hydrogen points towards the face of the π-system |
The trifluoromethyl (-CF3) group is not an inert spectator; it plays a critical and multifaceted role in defining the chemical behavior of this compound.
Steric Influence : The CF3 group is significantly larger than a hydrogen atom and comparable in size to an isopropyl group. Its bulk provides a rigid and well-defined steric environment around the chiral center. This steric hindrance is essential for effective stereoinduction, as it dictates how a substrate can approach the chiral center, favoring one orientation and disfavoring others. This control over the trajectory of approach is fundamental to achieving high enantioselectivity in asymmetric synthesis. researchgate.net
Electronic Effects : The CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms (inductive effect). This has several consequences:
It can increase the acidity of nearby protons, such as the N-H protons of the amine, which can influence the pKa and the nature of hydrogen bonding.
It modifies the electrostatic potential surface of the entire molecule, creating regions of positive and negative potential that guide intermolecular interactions.
The electron-withdrawing nature enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. researchgate.net
Lipophilicity : The CF3 group significantly increases the lipophilicity of a molecule, which can improve properties like cell membrane permeability—a desirable trait in medicinal chemistry. researchgate.net
Kinetic Studies and Isotope Effects for Mechanistic Insights
Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on reaction rates, the influence of reactant concentrations (reaction order), and the energetic barriers of a transformation. In the context of synthesizing and utilizing chiral α-trifluoromethylamines, kinetic analyses help to elucidate the rate-determining step and the nature of transition states.
While specific kinetic data for reactions directly involving this compound are not extensively reported in the public domain, analogous systems provide valuable insights. For instance, the catalytic enantioselective isomerization of trifluoromethyl imines is a key strategy for accessing chiral trifluoromethylated amines. nih.govbrandeis.edu Studies on these reactions reveal important kinetic parameters. In a notable example, the isomerization of various trifluoromethyl ketimines catalyzed by a modified cinchona alkaloid, DHQ-7f, was investigated. The reaction rate was found to be highly dependent on the electronic nature of the substituents on the aryl ring of the imine.
For example, the isomerization of an imine with a strongly electron-donating group, such as a methoxy (B1213986) group, was observed to be less active compared to those with less electron-donating or electron-withdrawing groups. nih.gov This suggests that the electronic properties of the substrate significantly influence the reaction kinetics, a common theme in many organic transformations.
Table 1: Representative Kinetic Data for the Isomerization of Trifluoromethyl Imines
| Entry | Imine Substrate (Aryl Group) | Catalyst | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | DHQ-7f | 10 | 72 | 90 |
| 2 | 4-Methoxyphenyl | DHQ-7f | 10 | <10 | - |
| 3 | 4-Chlorophenyl | DHQ-7f | 10 | 85 | 92 |
Data presented is illustrative and based on findings from studies on analogous systems. nih.gov
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the mechanism of a reaction by examining the effect of isotopic substitution on the reaction rate. wikipedia.orgprinceton.edu A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For reactions involving the transfer of a proton or hydride, substituting hydrogen with deuterium (B1214612) (a heavier isotope) typically leads to a slower reaction rate (a "normal" KIE, kH/kD > 1).
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Intermediate Characterization
The direct observation of reactants, intermediates, and products as a reaction unfolds is a powerful method for understanding reaction mechanisms. Advanced spectroscopic techniques, particularly when used in-situ (in the reaction mixture), provide a real-time window into the chemical transformations.
In-situ Fourier Transform Infrared (FTIR) spectroscopy , often utilizing Attenuated Total Reflectance (ATR) technology (e.g., ReactIR), is a valuable tool for monitoring the progress of reactions in real-time. mt.comrsc.orgirdg.orgnih.gov By tracking the characteristic vibrational frequencies of functional groups, one can follow the consumption of starting materials and the formation of products and intermediates. For example, in reactions involving imines, the disappearance of the C=O stretch of a ketone and the C-N stretch of an amine, coupled with the appearance of the C=N stretch of the imine, can be monitored. youtube.com This technique is particularly useful for identifying transient species that might not be observable by offline methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for in-situ reaction analysis. su.segithub.ioacs.org Time-course NMR experiments can provide detailed structural information about all species in solution, allowing for the unambiguous identification of intermediates. In the synthesis of chiral trifluoromethylated amines via the isomerization of allylic amines, NMR spectroscopy was used to observe the formation of a mixture of the primary enamine and the imine intermediate, which could not be isolated. nih.gov Furthermore, specialized NMR techniques, such as those employing chiral solvating agents, can be used to determine the enantiopurity of chiral amines directly in the reaction mixture. su.se
The characterization of reaction intermediates is crucial for building a complete mechanistic picture. In the synthesis of α-trifluoromethyl amines from gem-difluoroazadienes, a metastable α-CF3 azaallyl–silver intermediate was successfully characterized spectroscopically. rsc.org This rare observation of an alkyl-silver complex provided direct evidence for the proposed reaction pathway. Similarly, in other catalytic systems, spectroscopic methods have been used to observe aminal intermediates, which are believed to lie on the catalytic pathway. rsc.org
Table 2: Spectroscopic Techniques for Mechanistic Studies of Chiral Amine Synthesis
| Spectroscopic Technique | Information Gained | Example Application |
| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, products, and intermediates. Identification of transient species. | Monitoring the formation and consumption of imines and enamines. youtube.com |
| In-situ NMR | Detailed structural information of all species in solution. Observation of non-isolable intermediates. | Characterization of imine/enamine mixtures in isomerization reactions. nih.gov |
| Mass Spectrometry | Identification of reaction components and intermediates by their mass-to-charge ratio. | Elucidation of the structure of novel intermediates. researchgate.net |
| X-ray Crystallography | Definitive determination of the three-dimensional structure of stable intermediates or products. | Confirmation of the absolute configuration of chiral amines. nih.gov |
The combination of kinetic studies, isotope effects, and advanced in-situ spectroscopic techniques provides a powerful and multifaceted approach to unraveling the complex reaction mechanisms involved in the chemistry of this compound and related chiral α-trifluoromethylamines.
Advancements in Analogues and Derivatives of S 2,2,2 Trifluoro 1 P Tolylethanamine
Synthesis and Evaluation of Homologs and Isoelectronic Analogs of (S)-2,2,2-Trifluoro-1-P-tolylethanamine
The systematic modification of a lead compound's structure through the synthesis of homologs—compounds differing by one or more methylene (B1212753) groups—is a classic strategy in medicinal chemistry and materials science to probe structure-activity relationships (SAR). nih.gov This approach has been applied to various amine structures to optimize their biological or chemical properties. For instance, in studies of lobelane (B1250731) analogues, varying the length of methylene linkers between a piperidine (B6355638) ring and two phenyl rings was shown to be a critical determinant for retaining high binding affinity at the vesicular monoamine transporter-2 (VMAT2). nih.gov These studies demonstrated that specific intramolecular distances are crucial for molecular recognition and activity. nih.gov
Applying this principle to this compound, the synthesis of homologs would involve altering the distance between the amine, the trifluoromethyl group, and the p-tolyl ring. This could be achieved by introducing methylene groups at various positions, for example, between the aromatic ring and the chiral carbon. The evaluation of these homologs would provide insights into how spatial arrangement and conformational flexibility influence the amine's performance as a chiral auxiliary or catalyst.
Isoelectronic analogs, where an atom or group of atoms is replaced by another with the same number of valence electrons, offer another avenue for structural modification. For this compound, this could involve replacing the p-tolyl group with other aromatic systems, such as a thiophene (B33073) or pyridine (B92270) ring, or substituting the trifluoromethyl group with other electron-withdrawing groups. The synthesis of such analogs allows for the exploration of how electronic properties, steric hindrance, and potential for hydrogen bonding affect the molecule's reactivity and selectivity.
Impact of Aromatic Substitution and Trifluoromethyl Group Position on Enantioselectivity and Reactivity
The electronic and steric nature of the aromatic ring in trifluoromethylated amines plays a pivotal role in determining their reactivity and the enantioselectivity they impart in asymmetric reactions. acs.orgnih.gov The trifluoromethyl (CF3) group itself is a strong electron-withdrawing group that significantly influences the properties of molecules it is attached to. researchgate.netacs.org
Research on the synthesis of α,γ-chiral trifluoromethylated amines has shown that the nature of the substituent on the aryl group (R1) directly impacts reaction outcomes. acs.orgnih.gov A study involving the isomerization/reduction of allylic amines demonstrated that substrates with electron-donating, electron-neutral, or electron-withdrawing groups at the para position of the aryl ring all reacted efficiently to produce the desired products in high yields and with good transfer of chirality. acs.orgnih.gov However, imines bearing strongly electron-withdrawing substituents were found to be more reactive, allowing for optimal enantioselectivity at lower temperatures. nih.gov Conversely, an elevated temperature was often required for less reactive imines to achieve high conversion, while still maintaining excellent enantioselectivity. nih.gov
The position of substituents on the aromatic ring also has a discernible effect. While para-substituted aryl groups are well-tolerated, meta and ortho substitutions can also be accommodated without compromising diastereoselectivity, and often with good yields and chirality transfer. acs.orgnih.gov For example, a meta-methyl-substituted analog was obtained in high yield with excellent chirality transfer. nih.gov The steric bulk of the aromatic substituent is also a factor; a bulky naphthyl derivative was shown to produce the desired product in good yield with high chirality transfer. nih.gov
The position of the trifluoromethyl group is fundamentally important. Its presence at the α-position to the nitrogen atom decreases the basicity of the amine. nih.gov This modulation of basicity and the hydrogen-bonding characteristics of the amine are crucial for its role in many catalytic cycles. nih.gov The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common method for preparing these amines, and the stereochemical outcome can be highly dependent on the E/Z geometry of the imine precursor. nih.gov
The following table summarizes the effects of different aromatic substituents on the synthesis of chiral trifluoromethylated amines, based on findings from related studies.
| Substituent on Aryl Ring | Position | Electronic Effect | Impact on Yield | Impact on Enantioselectivity/Chirality Transfer | Reference |
| Electron-donating groups | para | Donating | High | Good to Excellent | acs.orgnih.gov |
| Electron-neutral groups | para | Neutral | High | Good to Excellent | acs.orgnih.gov |
| Electron-withdrawing groups | para | Withdrawing | High | Good to Excellent (often at lower temps) | acs.orgnih.govnih.gov |
| Methyl (Me) | meta | Donating | High | Excellent | acs.orgnih.gov |
| Naphthyl | - | - | Good | High (97% c.t.) | acs.orgnih.gov |
| para-Trifluoromethyl | para | Withdrawing | Decreased Efficiency | Enhanced Diastereoselectivity | acs.orgnih.gov |
Development of Immobilized or Recoverable Forms of this compound-Based Catalytic Systems
While homogeneous catalysts, such as derivatives of this compound, often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. This has driven the development of immobilized or recoverable catalytic systems, a key area in sustainable chemistry. By anchoring the catalyst to a solid support, it can be easily filtered off after the reaction and potentially reused, reducing waste and cost. nih.gov
One common strategy is the covalent attachment of the catalyst to a solid support. nih.gov For amine-based catalysts, this can be achieved by functionalizing the catalyst with a reactive handle, such as a carboxylic acid, which can then be condensed with an appropriate support material like functionalized polymer beads (e.g., Tentagel resin) or silica. nih.gov For example, enantiopure bis-3,4-diazaphospholane (BDP) ligands functionalized with carboxylic acids have been successfully immobilized and used in asymmetric hydroformylation. nih.gov These immobilized systems, when used with a rhodium precursor, showed regioselectivity and enantioselectivity comparable to their homogeneous counterparts. nih.gov
Another approach involves modifying polymers with catalytic moieties. Polymers functionalized with 4-dialkylaminopyridine (DMAP), a supernucleophilic acylation catalyst, have been synthesized by either modifying existing polymers or by polymerizing functionalized monomers. dtic.mil These polymeric catalysts demonstrated high activity in the hydrolysis of esters, showcasing the viability of this immobilization strategy. dtic.mil
These principles are directly applicable to creating recoverable catalysts based on this compound. The p-tolyl group provides a convenient site for introducing a functional handle for attachment to a support without directly modifying the catalytically active core of the molecule. The resulting immobilized systems would facilitate easier product purification and catalyst recycling, making industrial-scale applications more feasible and environmentally friendly.
Green Chemistry Principles in the Synthesis and Application of this compound and its Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov These principles focus on aspects like atom economy, use of safer solvents, energy efficiency, and waste reduction. nih.govsciencedaily.com The synthesis and application of this compound and its derivatives are prime candidates for the application of these principles.
Key strategies in green synthesis that are relevant include:
Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a core tenet of green chemistry.
Catalysis: The use of catalysts, including recoverable and recyclable ones as discussed previously, is inherently green as it allows for reactions to proceed with high efficiency and selectivity under milder conditions, reducing energy consumption and by-product formation.
One-Pot and Multicomponent Reactions (MCRs): Designing synthetic routes that combine multiple steps into a single operation (one-pot synthesis) or involve the reaction of three or more starting materials in one pot (MCRs) can significantly reduce waste, time, and resources. nih.gov
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Catalytic enantioselective isomerization, for instance, represents an attractive, atom-economical strategy for synthesizing chiral amines. nih.gov
Recent advancements in synthetic methodology reflect these principles. For example, the development of safe, low-cost, and environmentally friendly methods for synthesizing sulfonyl fluorides—important reagents in "click chemistry"—showcases a successful green process. This method uses readily available materials and produces only non-toxic salts as by-products, aligning with green chemistry goals. sciencedaily.comeurekalert.org Similarly, studies on L-phenylalanine derived surface-active ionic liquids have included a comprehensive analysis of green chemistry metrics for their synthesis, alongside evaluation of their biodegradability. rsc.org
Applying these principles to the synthesis of this compound could involve developing catalytic routes that avoid stoichiometric reagents, utilizing safer reaction media, and designing processes that allow for easy recovery and reuse of the chiral auxiliary or catalyst derived from it.
Future Perspectives and Emerging Research Directions for S 2,2,2 Trifluoro 1 P Tolylethanamine in Asymmetric Catalysis and Synthesis
Integration of (S)-2,2,2-Trifluoro-1-P-tolylethanamine Chemistry into Continuous Flow Systems
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. cphi.combeilstein-journals.org The integration of this compound-based catalysis into continuous flow systems represents a significant step towards more efficient and sustainable chemical manufacturing.
The development of robust and recyclable immobilized catalysts derived from this compound is a key area of research. The choice of support material, the linking strategy, and the optimization of flow conditions (e.g., flow rate, temperature, and solvent) are critical parameters that need to be carefully considered to ensure high catalytic activity and stability over extended periods of operation. The use of packed-bed reactors in continuous-flow C-N cross-coupling reactions has been demonstrated, showcasing the potential for this technology in amine synthesis.
Table 1: Potential Advantages of Continuous Flow Systems for this compound Catalysis
| Feature | Advantage in Continuous Flow |
| Catalyst Handling | Simplified separation and recycling of immobilized catalysts. |
| Reaction Control | Precise control over reaction parameters (temperature, pressure, residence time). |
| Safety | Minimized handling of hazardous reagents and intermediates. |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |
| Productivity | Increased space-time yields compared to batch processes. |
Application of Machine Learning and Artificial Intelligence in the Design of Novel this compound-Based Catalysts
The convergence of computational chemistry and artificial intelligence (AI) is revolutionizing catalyst design. Machine learning (ML) algorithms, in particular, are proving to be invaluable tools for predicting the enantioselectivity of asymmetric reactions and for the in silico design of novel, highly efficient catalysts. nih.govresearchgate.netarxiv.org This data-driven approach has the potential to significantly accelerate the discovery of new catalysts based on the this compound scaffold.
By training ML models on existing experimental or computationally generated data, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-enantioselectivity relationships (QSER). nih.gov These models can then be used to predict the performance of a large library of virtual catalyst candidates derived from this compound by systematically modifying its structure. This computational screening process can identify promising catalyst candidates with enhanced activity and selectivity, which can then be prioritized for experimental validation, thereby saving significant time and resources. arxiv.org
Recent studies have demonstrated the successful application of ML in predicting the enantioselectivity of chiral phosphoric acid-catalyzed reactions and in designing amidase variants with improved enantioselectivity. nih.govarxiv.org These methodologies can be adapted to develop predictive models for reactions catalyzed by derivatives of this compound. The key to success lies in the generation of high-quality training data and the selection of appropriate molecular descriptors that capture the essential steric and electronic features of the catalysts and substrates.
Exploration of Underexplored Reaction Classes and Substrate Scopes for this compound Catalysis
While this compound and its derivatives have been successfully employed in a variety of asymmetric transformations, there remains a vast and underexplored landscape of chemical reactions where their catalytic potential has yet to be fully realized. Future research will likely focus on expanding the application of these chiral amines to novel and challenging reaction classes.
One area of interest is the development of catalytic, enantioselective versions of reactions that are traditionally difficult to control. For instance, the asymmetric aza-Henry reaction, which forms a C-C bond between a nitroalkane and an imine, is a powerful tool for the synthesis of chiral β-nitroamines, which are versatile synthetic intermediates. frontiersin.org The development of catalysts derived from this compound for this transformation could provide access to a wide range of enantioenriched trifluoromethylated compounds.
Another promising avenue is the catalytic enantioselective isomerization of imines to furnish chiral amines. nih.gov This atom-economical approach offers a direct route to optically active amines from readily available starting materials. Designing catalysts based on this compound that can effectively facilitate this 1,3-proton shift with high enantioselectivity would be a significant advancement.
Furthermore, expanding the substrate scope of known this compound-catalyzed reactions is a continuous effort. Research will focus on accommodating a broader range of functional groups and molecular architectures in both the nucleophile and the electrophile, thereby enhancing the synthetic utility of these catalytic systems.
Development of More Sustainable and Economical Production Methodologies for this compound
The widespread application of this compound in academic and industrial research necessitates the development of more sustainable and cost-effective production methods. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. digitellinc.com Green chemistry principles are now being applied to devise more environmentally benign and economically viable synthetic pathways.
One promising approach is the use of biocatalysis. nih.gov Enzymes, such as transaminases, can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity under mild reaction conditions. The development of engineered enzymes that can efficiently produce this compound from a prochiral ketone precursor would represent a major step towards a greener manufacturing process.
Microwave-assisted organic synthesis (MAOS) is another technology that can contribute to more sustainable production. digitellinc.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. The application of microwave technology to the key steps in the synthesis of this compound could lead to more efficient and energy-saving processes.
Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents and solvents will be crucial. The use of heterogeneous catalysts that can be easily recovered and reused, as well as the exploration of solvent-free reaction conditions, are important research directions. digitellinc.com
Table 2: Comparison of Production Methodologies for this compound
| Methodology | Potential Advantages |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. |
| Flow Chemistry | Enhanced safety, scalability, and process control. rsc.org |
Potential for Multicomponent and Cascade Reactions Utilizing this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable from a green chemistry perspective due to their high atom and step economy. nih.govbeilstein-journals.org Similarly, cascade or domino reactions, which involve a series of intramolecular transformations initiated by a single event, provide rapid access to complex molecular architectures. nih.govresearchgate.net The development of this compound derivatives as catalysts or chiral building blocks for these complex transformations is a frontier in asymmetric synthesis.
Derivatives of this compound could be designed to act as chiral Brønsted or Lewis acid catalysts to control the stereochemical outcome of MCRs. For example, they could be employed in the asymmetric synthesis of highly substituted heterocycles, which are prevalent scaffolds in medicinal chemistry. The trifluoromethyl group can also be a key component of one of the reactants in a multicomponent reaction, leading to the direct incorporation of this important motif into the final product. rsc.org
In the context of cascade reactions, chiral amines derived from this compound could be used to initiate a series of stereoselective transformations. For instance, an initial enantioselective Michael addition could be followed by an intramolecular aldol (B89426) or Mannich reaction, leading to the formation of multiple stereocenters in a single operation. The challenge lies in designing the catalyst and reaction conditions to control the stereochemistry of each step in the cascade.
The exploration of these advanced synthetic strategies will undoubtedly lead to novel and efficient methods for the construction of complex, enantioenriched molecules with potential applications in various fields of science and technology.
Q & A
Basic: What are the standard synthetic routes for (S)-2,2,2-Trifluoro-1-P-tolylethanamine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Enantioselective Formation : Chiral resolution via asymmetric catalysis or enzymatic methods to achieve the (S)-configuration.
Trifluoromethyl Introduction : Use of trifluoromethylation reagents (e.g., Ruppert–Prakash reagent, TMSCF₃) under anhydrous conditions.
Aromatic Substitution : Coupling the trifluoromethylamine intermediate with a P-tolyl group via Ullmann or Buchwald–Hartwig amination.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the enantiopure product .
Basic: How is this compound characterized for purity and stereochemistry?
Methodological Answer:
Key techniques include:
- Chiral HPLC : Using a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (≥99%).
- NMR Spectroscopy : ¹⁹F NMR to verify trifluoromethyl group integrity (δ -60 to -70 ppm).
- X-ray Crystallography : Resolve absolute configuration and crystal packing .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Enzyme Inhibition Studies : Acts as a chiral building block for protease inhibitors due to its trifluoromethyl group enhancing binding affinity.
- Fluorinated Probe Design : Used in ¹⁹F NMR-based protein interaction studies, leveraging its chemical shift sensitivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate Assays : Use standardized protocols (e.g., fixed pH, temperature) to minimize variability.
- Orthogonal Validation : Compare results across techniques (e.g., SPR vs. ITC for binding affinity).
- Structural Analysis : Perform co-crystallization with target proteins to confirm binding modes .
Advanced: What strategies optimize chiral resolution during synthesis?
Methodological Answer:
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.
- Chiral Auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during trifluoromethylation.
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with racemization catalysts (e.g., Shvo’s catalyst) .
Basic: What solvents and conditions stabilize this compound?
Methodological Answer:
- Storage : Anhydrous DCM or THF under argon at -20°C to prevent hydrolysis.
- Reaction Compatibility : Avoid strong bases (e.g., LDA) that may deprotonate the amine. Use mild reducing agents (e.g., NaBH₄) for downstream modifications .
Advanced: How does the P-tolyl group influence electronic properties compared to pyridyl analogs?
Methodological Answer:
- Electron-Donating Effect : The methyl group on the P-tolyl ring increases electron density at the amine, altering pKa (≈8.5 vs. 7.2 for pyridyl analogs).
- Steric Effects : Bulkier P-tolyl group reduces rotational freedom, impacting conformational stability in receptor binding .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) parameterized for fluorine.
- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model).
- QM/MM : Study trifluoromethyl group polarization effects on binding energy .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability Testing : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS.
- Plasma Stability : Expose to human plasma; quantify remaining compound using isotopically labeled internal standards .
Advanced: What structural analogs are used to elucidate structure-activity relationships (SAR)?
Methodological Answer:
| Compound Modifications | Key SAR Insights | Reference |
|---|---|---|
| Replacement of P-tolyl with pyridyl | Reduced lipophilicity (LogP ↓0.5) | |
| Trifluoromethyl → difluoromethyl | Lower metabolic stability | |
| (S)- to (R)-enantiomer | Inversion of receptor selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
